molecular formula C22H18FN3O2S B2747062 2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide CAS No. 941946-57-2

2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B2747062
CAS No.: 941946-57-2
M. Wt: 407.46
InChI Key: IKXGQSWWSFHOEE-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a methoxybenzo[d]thiazole moiety, and a pyridin-2-ylmethyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. This is often achieved through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and sensors.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)phenol: Known for its use in fluorescent sensors.

    1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol: Investigated for pesticidal properties.

Uniqueness

What sets 2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c1-28-18-9-10-19-20(13-18)29-22(25-19)26(14-17-4-2-3-11-24-17)21(27)12-15-5-7-16(23)8-6-15/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXGQSWWSFHOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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